molecular formula C8H15N3O B13902569 (2S)-2-amino-N-(cyanomethyl)-3,3-dimethylbutanamide

(2S)-2-amino-N-(cyanomethyl)-3,3-dimethylbutanamide

Cat. No.: B13902569
M. Wt: 169.22 g/mol
InChI Key: PUFLIPQNMITHGT-ZCFIWIBFSA-N
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Description

(2S)-2-amino-N-(cyanomethyl)-3,3-dimethylbutanamide is an organic compound with a unique structure that includes an amino group, a cyanomethyl group, and a dimethylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-(cyanomethyl)-3,3-dimethylbutanamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted amines with alkyl cyanoacetates under various conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves the fusion of aromatic amines with ethyl cyanoacetate at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and time, are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-(cyanomethyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or cyanomethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

(2S)-2-amino-N-(cyanomethyl)-3,3-dimethylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-(cyanomethyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-amino-N-(cyanomethyl)-3,3-dimethylbutanamide include other cyanoacetamide derivatives and compounds with similar functional groups, such as:

  • N-cyanoacetamides
  • Cyanoacetanilides
  • Substituted amines

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

(2S)-2-amino-N-(cyanomethyl)-3,3-dimethylbutanamide

InChI

InChI=1S/C8H15N3O/c1-8(2,3)6(10)7(12)11-5-4-9/h6H,5,10H2,1-3H3,(H,11,12)/t6-/m1/s1

InChI Key

PUFLIPQNMITHGT-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NCC#N)N

Canonical SMILES

CC(C)(C)C(C(=O)NCC#N)N

Origin of Product

United States

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